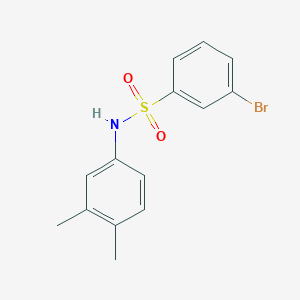![molecular formula C19H14FN7O2 B265793 8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265793.png)
8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, commonly known as TAT-1, is a novel compound that has shown promising results in scientific research. TAT-1 belongs to the class of heptazanonanes and has a unique chemical structure that makes it a potential candidate for various applications in the field of medicine and biotechnology.
作用机制
TAT-1 exerts its effects by binding to specific receptors in the body. This binding activates various signaling pathways that lead to the inhibition of cancer cell growth and the protection of neurons from damage. TAT-1 has also been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
TAT-1 has been shown to modulate various biochemical and physiological processes in the body. Studies have demonstrated that TAT-1 can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. TAT-1 has also been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of using TAT-1 in lab experiments is its unique chemical structure, which makes it a potential candidate for various applications in the field of medicine and biotechnology. However, the synthesis of TAT-1 is a complex process that requires expertise in organic chemistry. Additionally, further studies are needed to determine the optimal dosage and administration of TAT-1 for various applications.
未来方向
There are several future directions for research on TAT-1. One potential area of research is the development of TAT-1-based therapies for the treatment of cancer and neurodegenerative disorders. Another area of research is the exploration of TAT-1's potential as a diagnostic tool for various diseases. Additionally, further studies are needed to determine the safety and efficacy of TAT-1 in humans.
In conclusion, TAT-1 is a novel compound that has shown promising results in scientific research. Its unique chemical structure and potential applications in the field of medicine and biotechnology make it an exciting area of research. Further studies are needed to determine the optimal dosage and administration of TAT-1 for various applications and to explore its potential as a diagnostic tool.
合成方法
The synthesis of TAT-1 involves a complex series of reactions that require expertise in organic chemistry. The most commonly used method for synthesizing TAT-1 involves the reaction of 3-fluoroaniline and 4-methoxybenzaldehyde with heptazanonane-2,4,5,6,7,11,12-heptone. This reaction is carried out in the presence of a catalyst and under controlled conditions to obtain pure TAT-1.
科学研究应用
TAT-1 has shown promising results in scientific research, particularly in the field of cancer treatment. Studies have shown that TAT-1 has anti-cancer properties and can inhibit the growth of cancer cells. TAT-1 has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
产品名称 |
8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
分子式 |
C19H14FN7O2 |
分子量 |
391.4 g/mol |
IUPAC 名称 |
8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C19H14FN7O2/c1-29-13-7-5-10(6-8-13)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)11-3-2-4-12(20)9-11/h2-9,17,25-26H,1H3 |
InChI 键 |
WRZVAEPIEFKJTN-UHFFFAOYSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC(=CC=C5)F |
SMILES |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC(=CC=C5)F |
规范 SMILES |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC(=CC=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-Acetyl-5-methyl-5-(naphthalene-2-sulfonylmethyl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-acetamide](/img/structure/B265710.png)

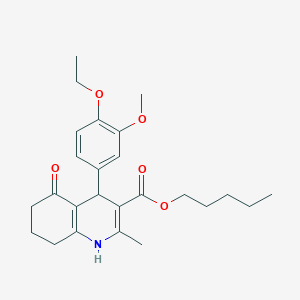
![5-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265718.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B265720.png)
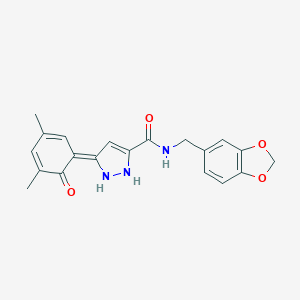
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265724.png)
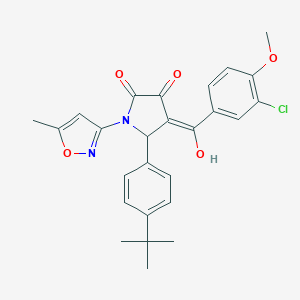
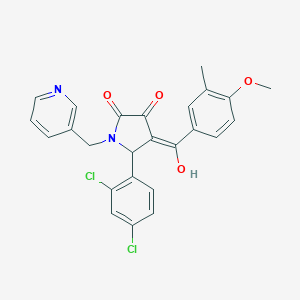

![2-{4-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one](/img/structure/B265735.png)

